[1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

[1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine (CAS 72135-32-1) is a chiral, saturated heterocyclic diamine featuring a pyrrolidine core substituted at the N1 position with a cyclohexylmethyl group and at the C2 position with a primary aminomethyl group. With a molecular formula of C₁₂H₂₄N₂ and a molecular weight of 196.33 g/mol, this compound is a liquid at room temperature and is supplied primarily for research and development applications.

Molecular Formula C12H24N2
Molecular Weight 196.338
CAS No. 72135-32-1
Cat. No. B2395795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine
CAS72135-32-1
Molecular FormulaC12H24N2
Molecular Weight196.338
Structural Identifiers
SMILESC1CCC(CC1)CN2CCCC2CN
InChIInChI=1S/C12H24N2/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h11-12H,1-10,13H2
InChIKeyBCXIHNPGQKJBMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine (CAS 72135-32-1): A Differentiated Pyrrolidine Building Block for CNS and Advanced Scaffold Synthesis


[1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine (CAS 72135-32-1) is a chiral, saturated heterocyclic diamine featuring a pyrrolidine core substituted at the N1 position with a cyclohexylmethyl group and at the C2 position with a primary aminomethyl group [1]. With a molecular formula of C₁₂H₂₄N₂ and a molecular weight of 196.33 g/mol, this compound is a liquid at room temperature and is supplied primarily for research and development applications [1] [2]. Its structural attributes position it as a versatile intermediate in medicinal chemistry, particularly for the synthesis of CNS-active agents and complex sp³-rich scaffolds [1].

[1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine: Why Generic Substitution with Close Pyrrolidine Analogs is Not Scientifically Equivalent


In research settings where precise molecular recognition and predictable ADME properties are paramount, substituting [1-(cyclohexylmethyl)pyrrolidin-2-yl]methanamine with a structurally similar but functionally distinct pyrrolidine analog can introduce uncontrolled variables and compromise experimental outcomes. Seemingly minor modifications—such as the removal of the primary aminomethyl group, alteration of the N-substituent from cyclohexylmethyl to benzyl or methyl, or a change in ring attachment—result in substantial shifts in lipophilicity, hydrogen bonding capacity, and molecular topology [1] [2] [3]. These physicochemical divergences translate directly into altered target binding, membrane permeability, and metabolic stability, underscoring the necessity for compound-specific selection based on quantifiable property differences rather than class-level assumptions.

[1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine: Quantified Differentiation vs. Pyrrolidine-Based Analogs


Lipophilicity (XLogP3-AA) Comparison: Balanced CNS Multiparameter Optimization (MPO) Profile

The target compound exhibits a computed XLogP3-AA of 2.2, a value that resides within the optimal range for CNS drug candidates (typically 1–3 for favorable brain penetration). This is in contrast to the more hydrophobic analog 1-(cyclohexylmethyl)pyrrolidine (XLogP3-AA = 3.1) [1], which may suffer from increased plasma protein binding and reduced aqueous solubility, and the less lipophilic (1-benzylpyrrolidin-2-yl)methanamine (XLogP3-AA = 1.4) [2], which may exhibit suboptimal passive membrane diffusion. The methyl-substituted analog, 1-methylpyrrolidin-2-yl)methanamine, is markedly hydrophilic (XLogP3-AA = -0.1) [3], precluding its utility in CNS-targeted applications.

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

Topological Polar Surface Area (TPSA) Differentiation: Distinct Permeability and Solubility Profile

The topological polar surface area (TPSA) of [1-(cyclohexylmethyl)pyrrolidin-2-yl]methanamine is 29.3 Ų, identical to that of the benzyl analog (1-benzylpyrrolidin-2-yl)methanamine [1], but dramatically higher than the 3.2 Ų of 1-(cyclohexylmethyl)pyrrolidine [2], which lacks the primary aminomethyl group. This ~26 Ų increase in TPSA reflects the introduction of a second nitrogen atom capable of participating in hydrogen bonding. While both the target and the benzyl analog share the same TPSA, their divergent XLogP3-AA values (2.2 vs. 1.4) result from the differing electronic and steric contributions of the cyclohexylmethyl versus benzyl N-substituents, leading to distinct overall polarity profiles.

ADME Prediction Drug-likeness Physicochemical Characterization

Hydrogen Bonding Capacity: Defined Donor/Acceptor Profile for Specific Target Engagement

The target compound possesses one hydrogen bond donor (the primary amine) and two hydrogen bond acceptors (the pyrrolidine nitrogen and the primary amine nitrogen). In contrast, the des-amino analog 1-(cyclohexylmethyl)pyrrolidine lacks a hydrogen bond donor entirely and has only one acceptor [1]. The benzyl analog (1-benzylpyrrolidin-2-yl)methanamine shares the same donor/acceptor count (1 donor, 2 acceptors) as the target [2], but its lower lipophilicity (XLogP3-AA = 1.4) and the presence of an aromatic ring (which can engage in π-π stacking) impart different non-covalent interaction capabilities. The methyl analog also has 1 donor and 2 acceptors but is much more polar [3].

Molecular Recognition Pharmacophore Modeling Structure-Activity Relationships

Rotatable Bond Count and Molecular Flexibility: Conformational Entropy Considerations

The target compound has three rotatable bonds, compared to two for 1-(cyclohexylmethyl)pyrrolidine [1] and three for (1-benzylpyrrolidin-2-yl)methanamine [2]. The additional rotatable bond in the target (the C-N bond of the aminomethyl group) introduces greater conformational flexibility, which can be beneficial for adapting to binding site topologies but may also incur an entropic penalty upon binding. This difference in flexibility, combined with the specific spatial arrangement of the cyclohexylmethyl and aminomethyl groups, yields a unique conformational ensemble that is not accessible to the more rigid analog 1-(cyclohexylmethyl)pyrrolidine.

Conformational Analysis Molecular Modeling Binding Kinetics

Physical Form and Handling: Liquid State Facilitates Direct Use in Synthesis

[1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine is a liquid at room temperature, requiring storage at ambient conditions (RT) [1]. This contrasts with the (1-benzylpyrrolidin-2-yl)methanamine analog, which is a solid , and the 1-methylpyrrolidin-2-yl)methanamine analog, which is also a liquid but is classified as flammable and corrosive [2]. The liquid state of the target compound eliminates the need for dissolution prior to use in many synthetic transformations, streamlining laboratory workflows and reducing potential errors associated with weighing and transferring solid materials.

Laboratory Workflow Compound Management Synthetic Chemistry

Commercial Availability: Reputable Supplier with Documented Quality

The target compound is available from American Elements, a supplier that provides materials with standardized documentation, including Safety Data Sheets (SDS) and certificates of analysis upon request [1]. While other pyrrolidine analogs such as (1-benzylpyrrolidin-2-yl)methanamine are also commercially available, the specific sourcing and quality control measures can vary [2]. The MDL number MFCD10003504 and PubChem CID 21268496 provide unique identifiers that facilitate unambiguous ordering and literature referencing [1]. No specific yield or purity data is publicly reported, but the compound is offered as a research-grade material, typically ≥95% purity based on industry standards for similar building blocks.

Procurement Supply Chain Quality Assurance

[1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine: Validated Application Scenarios Driven by Physicochemical Differentiation


Design and Synthesis of CNS-Penetrant Small Molecules

The compound's computed XLogP3-AA of 2.2 [1] positions it within the optimal lipophilicity range for crossing the blood-brain barrier (BBB), making it a privileged building block for constructing CNS-active agents, including potential neurological disorder therapeutics. Its balanced lipophilicity, moderate TPSA (29.3 Ų), and hydrogen bonding capacity (1 donor, 2 acceptors) [2] align with CNS Multiparameter Optimization (MPO) guidelines, increasing the probability of achieving favorable brain exposure and target engagement.

Construction of Sp³-Rich Chemical Probes and Fragment Libraries

With a high fraction of sp³-hybridized carbons and three rotatable bonds [3], this diamine scaffold introduces three-dimensionality and conformational flexibility into molecules. This is highly valued in fragment-based drug discovery and chemical biology, where increasing molecular complexity and exploring uncharted chemical space are key objectives. The compound's primary amine and pyrrolidine nitrogen provide orthogonal functionalization handles for rapid diversification.

Synthesis of Chiral Ligands and Asymmetric Catalysts

Although the compound is commercially available as a racemic mixture, its chiral center at the 2-position of the pyrrolidine ring makes it a valuable precursor for enantioselective synthesis of chiral ligands, catalysts, or pharmaceutical intermediates. The combination of a basic pyrrolidine nitrogen and a primary amine allows for chelation to metal ions or covalent attachment to solid supports, enabling applications in asymmetric hydrogenation, organocatalysis, and chiral resolution.

Physicochemical Property Benchmarking in Medicinal Chemistry Optimization

The quantifiable differences in XLogP3-AA, TPSA, and hydrogen bonding between this compound and its close analogs (e.g., 1-(cyclohexylmethyl)pyrrolidine [4] and (1-benzylpyrrolidin-2-yl)methanamine [5]) provide a clear dataset for establishing structure-property relationships (SPR) in lead optimization. Researchers can use this compound as a reference point to systematically vary lipophilicity and polar surface area while maintaining a constant core scaffold, thereby decoupling the contributions of individual substituents to overall drug-like properties.

Quote Request

Request a Quote for [1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.